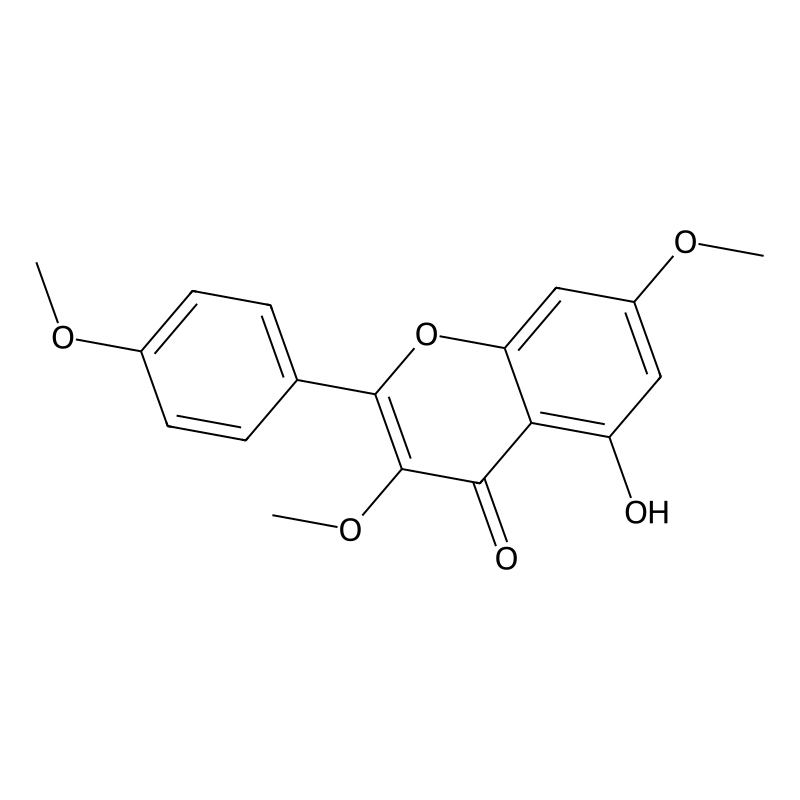

Kaempferol 3,7,4'-trimethyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Activity

Studies have shown that KTE exhibits free radical scavenging activity, which means it can neutralize harmful molecules called free radicals in the body. Free radicals can contribute to the development of various chronic diseases.

A study published in the journal "Molecules" found that KTE, along with other flavonoids, demonstrated free radical scavenging activity in cell cultures [].

Anti-inflammatory Activity

Inflammation is a natural response of the immune system, but chronic inflammation can contribute to various health problems. Research suggests that KTE may possess anti-inflammatory properties.

A study published in "Natural Product Research" investigated the anti-inflammatory effects of KTE in mice. The study found that KTE treatment reduced inflammation markers in the mice [].

Kaempferol 3,7,4'-trimethyl ether is a flavonoid compound with the molecular formula C₁₈H₁₆O₆. It is a derivative of kaempferol, a naturally occurring flavonoid found in various plants, known for its antioxidant and anti-inflammatory properties. This specific trimethyl ether variant features three methoxy groups attached to the kaempferol backbone, enhancing its solubility and potentially altering its biological activity compared to its parent compound. Kaempferol 3,7,4'-trimethyl ether has been identified in several plant species, including Boesenbergia rotunda and Aleuritopteris formosana .

In laboratory settings, it can be synthesized through:

- Cross aldol condensation of 2,4,6-trimethoxyacetophenone and 4-methoxybenzaldehyde.

- Ortho-demethylation of specific chalcone derivatives.

- Iodine-mediated oxidative cyclization followed by methylation and hydroxylation reactions .

Kaempferol 3,7,4'-trimethyl ether exhibits significant biological activities. It has been studied for its potential anticancer properties, demonstrating the ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. Additionally, it shows antioxidant activity by scavenging free radicals and reducing oxidative stress . Its anti-inflammatory effects have also been documented, contributing to its therapeutic potential in various diseases.

Synthesis methods for kaempferol 3,7,4'-trimethyl ether can be categorized into natural extraction from plant sources and synthetic chemistry approaches:

- Natural Extraction: This involves isolating the compound from plants known to contain it. The extraction process typically uses solvents like ethanol or methanol.

- Synthetic Chemistry: As mentioned earlier, synthetic routes include:

- Cross aldol condensation.

- Ortho-demethylation.

- Iodine-mediated cyclization followed by methylation.

These methods allow for precise control over the synthesis process and yield high-purity compounds for research and application .

Kaempferol 3,7,4'-trimethyl ether has diverse applications in:

- Pharmaceuticals: Used as a potential therapeutic agent due to its anticancer and anti-inflammatory properties.

- Nutraceuticals: Incorporated into dietary supplements for its health benefits.

- Cosmetics: Utilized in skincare products for its antioxidant properties.

The compound's ability to modulate biological pathways makes it a candidate for further research in drug development .

Studies have shown that kaempferol 3,7,4'-trimethyl ether interacts with various biological targets. Its mechanism of action involves modulation of signaling pathways associated with inflammation and cancer progression. For instance:

- It can inhibit the NF-kB pathway, a key regulator in inflammatory responses.

- It shows potential in enhancing the efficacy of certain chemotherapeutic agents when used in combination therapies .

These interactions underline the importance of understanding how this compound can be utilized effectively in therapeutic settings.

Kaempferol 3,7,4'-trimethyl ether shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Kaempferol | No methoxy substitutions | Found widely in fruits and vegetables; strong antioxidant |

| Quercetin | Hydroxyl groups instead of methoxy | Known for anti-allergic properties |

| Myricetin | Additional hydroxyl groups | Exhibits potent antioxidant effects |

| Kaempferide | Lacks one methoxy group | Has distinct anti-inflammatory effects |

Kaempferol 3,7,4'-trimethyl ether is unique due to its specific arrangement of methoxy groups which may enhance its bioavailability and alter its pharmacological profile compared to these similar compounds .

Siparuna gigantotepala

Kaempferol 3,7,4'-trimethyl ether was first isolated and identified from the leaves of Siparuna gigantotepala Renner & Hausner, a member of the Siparunaceae family [2] [3]. This dioecious shrub or treelet, commonly known as "Limón de monte" due to its distinctive lemon aroma during fruiting season, represents a significant botanical discovery in flavonoid research [4] [5].

Siparuna gigantotepala is endemic to the humid primary pluvial forests of western Colombia and Ecuador, thriving at elevations ranging from 20 to 1500 meters [4] [5]. The species exhibits remarkable morphological characteristics that distinguish it from other Andean species, particularly its elongate and oblong tepals that persist in fruit [5]. The isolation of kaempferol 3,7,4'-trimethyl ether from this species marks the first report of this compound in the Siparunaceae family, contributing valuable chemotaxonomic information for the genus [4] [5].

Chemical analysis of Siparuna gigantotepala leaves revealed not only kaempferol 3,7,4'-trimethyl ether but also several other flavonoid compounds, including quercetin, kaempferol 3,7-dimethyl ether, rutin, and various kaempferol glycosides [4] [5]. The compound demonstrated significant antioxidant activity through 2,2-diphenyl-1-picrylhydrazyl radical-scavenging assays and moderate oxygen radical absorption capacity [5].

Boesenbergia rotunda

Boesenbergia rotunda (L.) Mansf., commonly known as fingerroot, represents another important plant source of kaempferol 3,7,4'-trimethyl ether [6] [8]. This medicinal and culinary plant belongs to the Zingiberaceae family and is widely distributed across Southeast Asia and southern China [9] [10].

The rhizomes of Boesenbergia rotunda contain a rich array of bioactive compounds, including flavonoids, essential oils, and polyphenolic compounds [9] [11]. Kaempferol 3,7,4'-trimethyl ether has been identified alongside other kaempferol derivatives in the rhizome tissue [12] [11]. The plant has been extensively studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities [9] [11].

Boesenbergia rotunda demonstrates selective cytotoxic activities against various cancer cell lines, with kaempferol 3,7,4'-trimethyl ether contributing to these therapeutic effects [13] [14]. The compound has shown particular promise in inhibiting the growth of MCF-7 breast cancer cells and HT-29 colon cancer cells [11]. Additionally, the plant extract has demonstrated significant wound healing properties, with kaempferol content identified as one of the key contributing factors [15].

Aleuritopteris formosana

Aleuritopteris formosana (Hayata) Tagawa, a member of the Pteridaceae family, represents an important fern source of kaempferol 3,7,4'-trimethyl ether [6] [8] [16]. This species is distributed primarily in Taiwan and mainland China, contributing to the understanding of flavonoid distribution patterns in pteridophytes [16] [17].

The presence of kaempferol 3,7,4'-trimethyl ether in Aleuritopteris formosana adds to the growing body of evidence supporting the widespread occurrence of methylated kaempferol derivatives in fern species [18] [16]. Chemical analysis of the farina and frond tissues has revealed various flavonoid compounds, with kaempferol derivatives being particularly prominent [17].

Ferns of the genus Aleuritopteris are characterized by their silver-white farina on the abaxial surface of fronds, which contains concentrated secondary metabolites including flavonoids [17]. The distribution of Aleuritopteris formosana across different elevations and habitat types in Taiwan provides insights into environmental factors influencing flavonoid production in pteridophytes [17].

Curcuma aromatica

Curcuma aromatica Salisb., commonly known as wild turmeric, serves as another significant source of kaempferol 3,7,4'-trimethyl ether [19] [20]. This rhizomatous herb belongs to the Zingiberaceae family and is widely distributed across Southeast Asia and the Indian subcontinent [21].

The rhizomes of Curcuma aromatica have been extensively used in traditional medicine systems and contain a diverse array of bioactive compounds [21]. Kaempferol 3,7,4'-trimethyl ether has been isolated and purified from the rhizome tissue, demonstrating selective cytotoxic activities against various cancer cell lines [20]. The compound concentration in Curcuma aromatica varies depending on geographic origin, harvesting season, and processing methods [21].

Recent phytochemical investigations of Curcuma aromatica have revealed the presence of numerous secondary metabolites, including sesquiterpenes, diterpenes, and flavonoids [21]. The co-occurrence of kaempferol 3,7,4'-trimethyl ether with other bioactive compounds contributes to the synergistic therapeutic effects observed in whole plant extracts [21].

Distribution Patterns in Plant Kingdom

Kaempferol 3,7,4'-trimethyl ether exhibits a distinctive distribution pattern across the plant kingdom, with documented occurrence spanning multiple plant families and geographic regions [18] [6] [8]. The compound demonstrates particular prevalence in three major plant families: Pteridaceae, Zingiberaceae, and Siparunaceae [18] [4] [9].

Within the Pteridaceae family, kaempferol 3,7,4'-trimethyl ether shows remarkable taxonomic consistency, being reported from at least eight different species across multiple genera [18]. This distribution pattern includes members of Cheilanthes (C. farinosa, C. grisea, C. kaulfussii, C. longissima), Notholaena (N. bryopoda, N. limitanea var. mexicana), Pityrogramma (P. triangularis var. triangularis), and Aleuritopteris (A. formosana) [18] [6]. The widespread occurrence in pteridophytes suggests an important evolutionary role for this compound in fern physiology and adaptation [18].

The Zingiberaceae family presents a focused distribution pattern, with kaempferol 3,7,4'-trimethyl ether documented primarily in rhizomatous species with established medicinal properties [9] [20]. The presence in both Boesenbergia rotunda and Curcuma aromatica indicates a potential chemotaxonomic marker for certain lineages within this economically important family [9] [21].

The occurrence in Siparuna gigantotepala represents the sole documented case within the Siparunaceae family, marking this as a novel chemotaxonomic discovery [4] [5]. This finding expands the known distribution of kaempferol 3,7,4'-trimethyl ether into the Laurales order, suggesting broader evolutionary origins than previously recognized [4].

Biogeographically, kaempferol 3,7,4'-trimethyl ether demonstrates a predominantly tropical and subtropical distribution pattern [18] [4] [9]. The compound occurs across diverse geographic regions including the Neotropics (Colombia, Ecuador), tropical Asia (Thailand, Malaysia, India, China), and temperate North America (Mexico, southwestern United States) [18] [4] [9]. This broad geographic distribution indicates successful evolutionary adaptation across different climatic zones and ecological niches [22].

Concentration Variations Among Plant Species

Significant concentration variations of kaempferol 3,7,4'-trimethyl ether exist among different plant species, reflecting complex interactions between genetic, environmental, and developmental factors [23] [24] [25]. Research investigating flavonoid content across various plant taxa reveals substantial quantitative differences that can span several orders of magnitude [23] [24].

Interspecific variation represents the most pronounced source of concentration differences, with studies documenting variation ranges from trace amounts to several milligrams per gram of dry tissue [23] [24]. For example, comparative analysis of Camellia sinensis varieties revealed kaempferol content ranging from 0.36 mg/g in some accessions to 3.44 mg/g in others, representing nearly a ten-fold difference within a single species complex [24]. The exotic accessions, particularly those of C. sinensis var. sinensis, consistently demonstrated higher total flavonoid content compared to var. assamica and subspecies lasiocalyx [24].

Taxonomic patterns emerge when examining concentration variations across related species [24] [26]. Within the tea germplasm, var. sinensis consistently exhibited higher myricetin and quercetin contents compared to other varieties, while var. assamica showed the highest kaempferol content among the three major varieties [24]. Non-beverage type species, particularly Camellia rosaflora and Camellia japonica, demonstrated exceptional quercetin concentrations, with C. rosaflora recording the highest quercetin content (3.44 mg/g) among the entire germplasm collection [24].

Organ-specific distribution creates substantial concentration gradients within individual plants [25] [26]. Research on Silene littorea revealed considerable variability in flavonoid content among different plant organs, with anthocyanin and other flavonoid concentrations showing significant differences between petals, calyxes, and leaves [25]. These tissue-specific variations reflect the diverse functional roles of flavonoids in plant physiology, from pollinator attraction in flowers to UV protection in photosynthetic tissues [25].

Geographic origin effects contribute significantly to concentration variations, with plants from different regions showing two to five-fold differences in flavonoid content [23] [27]. Studies of Pyrrosia petiolosa from different geographic origins revealed that samples from Guizhou province consistently showed higher total flavonoid content and antioxidant activities compared to those from Guangxi province [27]. Ecogeographic factors, particularly altitude and longitude, played crucial roles in determining these concentration differences [27].

Developmental stage influences create temporal variations in compound concentrations [28] [29]. Seasonal studies demonstrate that flavonoid accumulation patterns change dramatically throughout the growing season, with peak concentrations often occurring during periods of environmental stress or specific developmental transitions [28]. Environmental conditions including precipitation (2.0-6.6 mm), temperature (17.5-24.1°C), humidity (67.3-80.2%), and sunshine duration (3.4-5.8 hours) significantly influence total flavonoid content, which can reach levels between 281.3 and 392.8 μg/g under optimal conditions [28].

Environmental Factors Affecting Natural Production

Environmental factors exert profound influences on the natural production of kaempferol 3,7,4'-trimethyl ether and related flavonoids, operating through complex regulatory mechanisms that modulate gene expression, enzyme activity, and metabolic flux [30] [31] [32]. These environmental controls represent critical determinants of compound availability and quality in natural plant populations [30] [33].

Temperature effects demonstrate strong correlations with flavonoid biosynthesis, with lower temperatures generally promoting increased production [30] [34]. Research investigating temperature-soil moisture interactions revealed that flavonoid accumulation was significantly higher under lower temperature conditions (15/5°C day/night) compared to moderate (25/15°C) or high (35/25°C) temperature regimes [34]. The mean flavonoid content across different treatment durations under low, moderate, and high temperature conditions measured 15.3, 12.4, and 9.9 mg/g respectively, indicating that lower temperatures are particularly conducive to flavonoid biosynthesis and accumulation [34].

Light intensity and quality serve as primary environmental triggers for flavonoid production through multiple photoreceptor-mediated pathways [30] [35] [36]. UV-B radiation represents one of the most potent environmental stimuli for flavonoid biosynthesis, inducing protective antioxidant responses that result in dramatically increased compound concentrations [30] [37] [35]. Studies demonstrate that plants exposed to enhanced UV-B radiation can increase flavonoid production by 50-200% compared to control conditions, reflecting the crucial protective role these compounds play against photoxidative damage [37] [35].

Soil moisture conditions create complex stress responses that influence secondary metabolite production [30] [34] [28]. Research indicates that moderate water stress conditions (40-45% and 30-35% field capacity) often optimize flavonoid accumulation, while both excessive and severely limited water availability can reduce production [34]. The interaction between soil moisture and temperature creates synergistic effects, with combinations of low temperature and moderate to low soil moisture content producing the highest flavonoid yields [34].

Nutrient availability significantly affects the carbon-nitrogen balance that determines secondary metabolite allocation [30] [37]. Nitrogen limitation generally promotes flavonoid accumulation by redirecting carbon flux from primary growth processes toward secondary metabolite synthesis [30] [37]. Research demonstrates that plants grown under nitrogen-deficient conditions can accumulate anthocyanins and other flavonoids at concentrations 2-3 times higher than those observed under optimal nitrogen supply [37].

Altitude and atmospheric conditions create combined environmental stresses that typically enhance flavonoid production [27]. Studies examining altitudinal gradients reveal that plants growing at higher elevations consistently produce greater concentrations of flavonoids, likely due to increased UV radiation exposure, lower temperatures, and reduced atmospheric pressure [27]. Ecogeographic analysis indicates that altitude serves as one of the most significant predictors of flavonoid content variation among natural populations [27].

Seasonal variation patterns reflect the integration of multiple environmental factors throughout annual cycles [28] [32]. Research tracking flavonoid production across 24-month periods reveals distinct seasonal patterns correlating with temperature changes, rainfall distribution, and photoperiod variation [28] [32]. Peak production periods often coincide with environmental stress events, such as drought conditions or temperature extremes, when plants require enhanced antioxidant protection [28].

Atmospheric carbon dioxide levels influence flavonoid production through effects on photosynthetic carbon availability [30] [37]. Studies conducted under elevated CO₂ conditions demonstrate increased flavonoid accumulation in wheat and tobacco plants, reflecting enhanced carbon availability for secondary metabolite synthesis when primary metabolic demands are satisfied [37]. This response suggests that future atmospheric changes may significantly alter natural flavonoid production patterns [30].